Lergotrile mesylate is a synthetic derivative of ergot alkaloids, primarily recognized for its role as a dopamine agonist. It has been studied for its therapeutic potential in treating conditions such as hypertension and prolactin secretion disorders. Lergotrile acts by mimicking the action of dopamine in the body, influencing various physiological processes. Its chemical structure allows it to interact with dopamine receptors, leading to significant biological effects.
Lergotrile mesylate is classified as an ergot derivative, specifically an ergoline. It is derived from the extraction and modification of natural ergot alkaloids sourced from the fungus Claviceps purpurea. The compound is often utilized in pharmacological research due to its ability to modulate dopaminergic activity.
The synthesis of lergotrile mesylate involves several critical steps:
Technical details include optimizing reaction conditions to minimize degradation and maximize yield. For instance, lergotrile synthesis may involve careful control of temperature and pH during chemical reactions to prevent unwanted side reactions or degradation of sensitive intermediates .
Lergotrile mesylate has a complex molecular structure characterized by its ergoline core. The molecular formula is C₁₉H₂₄N₂O₃S, and it features multiple functional groups that facilitate its interaction with dopamine receptors. The structural representation includes:
Data regarding its molecular weight is approximately 364.47 g/mol, which plays a role in its pharmacokinetic properties.
Lergotrile mesylate can participate in various chemical reactions:
These reactions are essential for developing analogues that may retain therapeutic effects while minimizing toxicity .
Lergotrile exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking dopamine's effects and leading to various physiological outcomes:
Research indicates that lergotrile can significantly reduce symptoms associated with Parkinson's disease by modulating dopaminergic activity in affected neural pathways .
Lergotrile mesylate exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations .
Lergotrile mesylate has been extensively studied for various scientific applications:
Lergotrile demonstrates high-affinity interactions with dopamine receptors, particularly within the D2-like subfamily (D₂R and D₃R), while exhibiting distinct binding patterns compared to structurally related ergot derivatives like bromocriptine.
Table 1: Comparative Binding Affinities of Lergotrile and Bromocriptine
Ligand Target | Lergotrile Relative Affinity | Bromocriptine Relative Affinity | Experimental System |
---|---|---|---|
[³H]-Dopamine Sites | Higher | Lower | Bovine Striatal Membranes |
[³H]-Apomorphine Sites | Equipotent | Equipotent | Rat Striatal Membranes |
[³H]-Haloperidol Sites | Lower | Higher | Rat Striatal Membranes |
α-Adrenergic Receptors | High affinity | High affinity | Rat Cerebral Cortical Membranes |
In bovine striatal membranes, lergotrile exhibits superior affinity for [³H]-dopamine binding sites compared to bromocriptine, indicating preferential recognition of agonist-associated receptor conformations [1] [3]. Conversely, bromocriptine demonstrates greater potency than lergotrile in displacing the antagonist [³H]-haloperidol from striatal sites, suggesting nuanced differences in their binding domain interactions within D₂-like receptors [1]. Both ergolines display near-equipotent competition for [³H]-apomorphine binding in rat striatal preparations, confirming shared agonist-like binding properties at a subset of sites [3]. Critically, lergotrile and other dihydroergot (DH-ergot) alkaloids compete effectively with the α-adrenergic antagonist [³H]-WB-4101 in cerebral cortical membranes, revealing significant cross-reactivity with central α-adrenoceptors [1] [3]. This dual affinity positions lergotrile as a mixed modulator of both dopaminergic and noradrenergic systems.
Lergotrile exhibits functionally complex, context-dependent actions across pre- and postsynaptic dopamine receptors, characterized by mixed agonist-antagonist properties:
Presynaptic Autoreceptor Modulation: At higher concentrations, lergotrile inhibits striatal synaptosomal tyrosine hydroxylase (TH) activity—the rate-limiting enzyme in dopamine biosynthesis. This inhibition mirrors the action of endogenous dopamine at presynaptic autoreceptors, confirming agonist-like activity. Notably, lergotrile also reverses apomorphine-induced TH inhibition, demonstrating antagonist capability at these same presynaptic sites. This functional duality classifies lergotrile as a mixed agonist-antagonist at presynaptic autoreceptors [1] [3] [6].
Postsynaptic Receptor Actions: Competition binding studies against both agonist ([³H]-dopamine, [³H]-apomorphine) and antagonist ([³H]-haloperidol) radioligands in striatal membranes indicate lergotrile engages postsynaptic receptors with mixed intrinsic activity. Its displacement profile—intermediate between pure agonists and pure antagonists—supports classification as a "putative mixed agonist-antagonist" at postsynaptic D₂-like receptors [1] [6]. In vivo analyses further confirm lergotrile lacks significant autoreceptor-selective agonist activity, distinguishing it from autoreceptor-preferring compounds like talipexole [6].
Table 2: Functional Modulation of Dopaminergic Targets by Lergotrile
Target Site | Functional Action | Pharmacological Classification |
---|---|---|
Presynaptic Autoreceptors | Inhibits tyrosine hydroxylase; Reverses apomorphine-induced inhibition | Mixed Agonist-Antagonist |
Postsynaptic Receptors | Displaces both agonist and antagonist radioligands | Mixed Putative Agonist-Antagonist |
Unlike D₁-like dopamine receptors, lergotrile’s actions on D₂-like receptors involve adenylate cyclase-independent signaling pathways, engaging alternative second messenger systems:
Adenylate Cyclase Non-Engagement: Neither lergotrile nor bromocriptine primarily modulates cellular responses via cAMP generation or inhibition in striatal models. This contrasts sharply with ligands for D₁-like receptors (e.g., fenoldopam) which robustly stimulate adenylyl cyclase [1] [6].
Phospholipase C (PLC) and Calcium Signaling: Evidence supports lergotrile’s potential engagement of phospholipase C (PLC)-dependent pathways. PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ triggers calcium release from endoplasmic reticulum stores [7]. While direct evidence in lergotrile-treated neurons requires further study, related ergot alkaloids modulate PLC, suggesting a plausible pathway.
Calcium Influx Mechanisms: Lergotrile may influence calcium dynamics through voltage-gated or receptor-operated channels. In erythroid progenitor cells, erythropoietin—another ligand engaging non-cAMP pathways—induces rapid calcium influx via plasma membrane channels rather than IP₃-mediated internal release [4] [7]. A parallel mechanism is feasible for lergotrile given its receptor profile and adenylate cyclase independence.
Phospholipase A₂ (PLA₂) and Arachidonate Metabolites: PLA₂ activation releases arachidonic acid from membrane phospholipids. Subsequent metabolism via lipoxygenase pathways generates bioactive eicosanoids modulating kinase cascades. This pathway is implicated in growth factor signaling independent of cAMP [4] [7] and represents a potential secondary route for lergotrile’s effects.
The convergence of these adenylate cyclase-independent pathways—particularly PLC activation and calcium influx—provides a mechanistic framework for lergotrile’s functional outcomes, including gene expression modulation and neuronal excitability changes.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7